5-Hydroxy-3,4-dihydroisochromen-1-one
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Overview
Description
5-Hydroxy-3,4-dihydroisochromen-1-one is a heterocyclic compound that belongs to the class of isochromen-1-ones. This compound is characterized by a hydroxyl group attached to the third position of the isochromen-1-one ring system. Isochromen-1-ones are known for their presence in various natural products and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4-dihydroisochromen-1-one typically involves the cyclization of homophthalic acid derivatives. One common method includes the treatment of homophthalic acid with acid chlorides, followed by cyclization using a clay catalyst such as montmorillonite K-10 . The reaction is carried out in 2-propanol under reflux conditions. After the reaction, the product is isolated by acidification and extraction with ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,4-dihydroisochromen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isochromen-1-one ring can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride (Ac₂O) and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
5-Hydroxy-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and fine chemicals.
Biology: It serves as a model compound for studying the biological activities of isochromen-1-one derivatives.
Industry: Utilized in the development of functional materials and as a precursor for the synthesis of polymers and composites
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,4-dihydroisochromen-1-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The hydroxyl group and the isochromen-1-one ring system play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisochromen-1-one: Lacks the hydroxyl group at the third position.
5-Methoxy-3,4-dihydroisochromen-1-one: Contains a methoxy group instead of a hydroxyl group at the fifth position.
5-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Similar structure but with a quinoline ring system instead of an isochromen-1-one ring.
Uniqueness
5-Hydroxy-3,4-dihydroisochromen-1-one is unique due to the presence of the hydroxyl group at the third position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions and can be a site for further chemical modifications.
Properties
IUPAC Name |
5-hydroxy-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-3,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPECEMYLVDJKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823935-63-2 |
Source
|
Record name | 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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